molecular formula C9H16N4O B2356069 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1870130-20-3

5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2356069
CAS RN: 1870130-20-3
M. Wt: 196.254
InChI Key: JXLSJQHMIPPMIM-UHFFFAOYSA-N
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Description

5-Amino-pyrazoles, including 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide, are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .


Synthesis Analysis

Pyrazoles can be synthesized using a variety of methods. One common method involves the use of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of diverse heterocyclic scaffolds . These compounds can be synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles, including 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide, are known to participate in a variety of chemical reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems .

Mechanism of Action

While the specific mechanism of action for 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide is not mentioned in the search results, 5-amino-pyrazoles are known to be biologically active compounds with diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Future Directions

Given the versatility and wide range of applications of 5-amino-pyrazoles, it is likely that future research will continue to explore their potential uses in various fields, including organic synthesis, medicinal chemistry, and pharmaceuticals .

properties

IUPAC Name

5-amino-N,N-dimethyl-1-propan-2-ylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-6(2)13-8(10)7(5-11-13)9(14)12(3)4/h5-6H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLSJQHMIPPMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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